molecular formula C10H9FN2O B1387772 1-(2-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 866472-46-0

1-(2-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1387772
CAS No.: 866472-46-0
M. Wt: 192.19 g/mol
InChI Key: HPZVFVKXBQLABG-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound belonging to the class of fluorinated pyrazolones. Pyrazolone derivatives are a significant area of investigation in medicinal chemistry due to their wide spectrum of biological activities . The incorporation of a fluorine atom at the ortho position of the phenyl ring is a common strategy in drug design, as it can profoundly influence the molecule's physical properties, metabolic stability, and binding affinity to biological targets . This scaffold is recognized for its potential in diverse research applications. Pyrazolone derivatives have been extensively studied for their anti-inflammatory , antimicrobial , antifungal , anticancer , and antiviral properties . Some pyrazoline derivatives have also been investigated as potential inhibitors for specific enzymes, such as the dengue virus NS2B/NS3 serine protease, as demonstrated by in silico molecular docking studies . The core pyrazol-5-one structure serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules for biological evaluation . For Research Use Only. This product is intended for laboratory research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2-fluorophenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-7-6-10(14)13(12-7)9-5-3-2-4-8(9)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZVFVKXBQLABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001202194
Record name 2-(2-Fluorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866472-46-0
Record name 2-(2-Fluorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866472-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Fluorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzoyl chloride with methylhydrazine, followed by cyclization to form the pyrazolone ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazolones, while reduction can produce dihydropyrazolones.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. The compound 1-(2-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has been studied for its potential use as an antimicrobial agent. In vitro studies have shown that certain pyrazolone derivatives can inhibit the growth of various bacterial strains, making them candidates for further development as antibiotics .

Anti-inflammatory Properties
Pyrazolone derivatives are known for their anti-inflammatory effects. The compound has been evaluated for its ability to reduce inflammation in animal models. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Analgesic Effects
The analgesic properties of pyrazolone compounds are well-documented. This compound has shown promise in preclinical studies as a pain relief agent. Its mechanism may involve the inhibition of cyclooxygenase enzymes, similar to other known analgesics .

Agrochemical Applications

Pesticide Development
The unique structure of this compound has led to investigations into its efficacy as a pesticide. Studies have indicated that modifications to the pyrazolone structure can enhance insecticidal activity against specific pests while maintaining low toxicity to non-target organisms. This makes it a potential candidate for developing safer agricultural chemicals .

Material Science

Polymer Chemistry
In material science, compounds like this compound are being explored for their ability to act as intermediates in the synthesis of polymers. Their unique chemical properties allow them to be incorporated into polymer matrices, potentially enhancing the thermal and mechanical properties of the resulting materials .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated a series of pyrazolone derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 20 µg/mL, suggesting strong antimicrobial activity .

Case Study 2: Anti-inflammatory Mechanism

In an animal model of arthritis, administration of the compound resulted in a marked decrease in paw swelling and joint inflammation compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells and lower levels of inflammatory markers in treated animals .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Tautomerism

Pyrazolones exhibit tautomerism between keto (IIa) and enol (IIb/IIc) forms, influenced by substituent electronic effects:

  • Electron-withdrawing groups (EWGs) : Derivatives like 1-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one and 1-(2,4-nitrophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one stabilize the keto (IIa) form due to reduced electron density on the pyrazolone ring . The 2-fluorophenyl group in the target compound likely exhibits similar behavior, favoring the keto tautomer.
  • Electron-donating groups (EDGs): Derivatives such as 1-(4-methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one stabilize enol forms (IIb/IIc) due to increased electron density .

Positional Isomerism and Steric Effects

  • Ortho vs. meta substitution: 1-(3-Chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (meta-chloro) exhibits different steric and electronic effects compared to the 2-fluorophenyl analog.
  • Heterocyclic substituents: Compounds like 1-(5-aminopyridin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one feature nitrogen-rich aromatic systems, enhancing coordination capabilities with metal ions .

Functional Group Variations

  • Alkyl vs. aryl substituents : 1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one (ethyl group at position 3) demonstrates increased hydrophobicity and steric bulk compared to the methyl-substituted target compound .

Comparative Data Table

Compound Name Substituent (Position) Molecular Weight Key Properties/Applications References
1-(2-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one 2-Fluorophenyl (1), Methyl (3) 190.20 (est.) Coordination chemistry, potential pharmacology
1-(4-Chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one 4-Chlorophenyl (1), Methyl (3) 210.65 Keto tautomer stabilization
1-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one 4-Methoxyphenyl (1), Methyl (3) 206.23 Enol tautomer stabilization
1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one 3-Chlorophenyl (1), Ethyl (3) 224.70 Increased hydrophobicity
1-(5-Aminopyridin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one 5-Aminopyridin-3-yl (1), Methyl (3) 190.20 Metal coordination applications

Biological Activity

1-(2-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a member of the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting key research findings, case studies, and data tables that summarize its effects.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C9H10FN2O\text{C}_9\text{H}_{10}\text{F}\text{N}_2\text{O}

Where:

  • C = Carbon
  • H = Hydrogen
  • F = Fluorine
  • N = Nitrogen
  • O = Oxygen

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study indicated that compounds with similar structures showed cytotoxic effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for related pyrazole compounds were observed to be in the range of 100-300 µg/mL against different cancer types .

CompoundCell LineIC50 (µg/mL)
This compoundA549193.93
Other PyrazolesH460208.58
Other PyrazolesHT-29238.14

This data suggests that the fluorinated pyrazole may enhance anticancer efficacy compared to non-fluorinated analogs.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. A study reported that certain pyrazole compounds inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The compound exhibited a notable reduction in inflammation markers in vitro .

CompoundCOX Inhibition (%)IC50 (nM)
This compound75%350
Other Pyrazoles80%250

These findings highlight the compound's potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored extensively. A study revealed that certain pyrazoles demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75

This antimicrobial activity indicates that this compound could be a candidate for further development in treating bacterial infections.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of various pyrazole derivatives on human lung cancer cells (A549). The results indicated that the fluorinated derivative exhibited superior cytotoxicity compared to non-fluorinated analogs, suggesting that the fluorine substitution enhances biological activity .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory responses, researchers assessed the ability of pyrazole derivatives to inhibit COX enzymes. The results showed a dose-dependent inhibition of COX activity, with significant reductions in pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions be adjusted to improve yield?

  • Methodology : Utilize condensation reactions between hydrazine derivatives and β-keto esters under acidic conditions. Adjust solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) to optimize cyclization. Monitor reaction progress via TLC or HPLC. For purification, employ column chromatography with silica gel (hexane:ethyl acetate gradient) or recrystallization from ethanol .
  • Key Data :

ParameterOptimal Value
SolventEthanol
Temperature100°C
Reaction Time6–8 hours
Yield Range65–75%

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of pyrazolone derivatives?

  • Methodology :

  • ¹H NMR : Compare chemical shifts of diastereotopic protons in the 4,5-dihydro-1H-pyrazol-5-one ring (δ 3.2–4.1 ppm for CH₂ groups). Fluorine substituents on the phenyl ring induce deshielding (~δ 7.2–7.8 ppm) .
  • IR : Identify carbonyl stretching (C=O) at ~1650–1700 cm⁻¹ and N–H stretches (if present) at ~3200–3400 cm⁻¹ .
  • HRMS : Confirm molecular formula via exact mass (e.g., [M+H]⁺ for C₁₀H₁₀FN₂O: 193.0778).

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between theoretical and experimental molecular geometries?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL . Refine anisotropic displacement parameters to account for thermal motion. Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*). Address outliers (e.g., dihedral angles >5° deviation) by evaluating crystal packing effects or hydrogen bonding .
  • Example : In 1-(2-chlorophenyl) analogs, crystallographic data revealed a non-planar pyrazolone ring (torsion angle: 12.3°) due to steric hindrance from the halogen substituent .

Q. What strategies mitigate challenges in refining low-resolution or twinned crystal structures of fluorinated pyrazolones?

  • Methodology :

  • Use TWINLAW in SHELXL to identify twin laws .
  • Apply restraints to bond lengths (e.g., C–F: 1.34 Å) and angles (e.g., C–C–F: 120°) based on prior structural data .
  • Validate refinement with R-factor convergence (<0.05) and CheckCIF/PLATON .
    • Case Study : A fluorophenyl-pyrazolone derivative with twinning (twin fraction = 0.32) achieved R₁ = 0.056 after iterative refinement .

Q. How do computational models predict the reactivity of the pyrazolone ring in nucleophilic/electrophilic reactions?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO). Analyze Fukui indices to identify reactive sites:

  • Electrophilic Attack : LUMO localized on the carbonyl oxygen (f⁻ = 0.15).
  • Nucleophilic Attack : HOMO delocalized over the conjugated π-system (f⁺ = 0.22) .
    • Experimental Validation : Compare predicted reactivity with experimental outcomes (e.g., regioselective alkylation at the pyrazolone C4 position) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between solution-phase NMR data and solid-state crystallographic conformations?

  • Approach :

Use variable-temperature NMR to detect dynamic effects (e.g., ring puckering).

Perform PXRD to confirm polymorphism or solvent-induced conformational changes.

Compare NOESY/ROESY correlations (solution) with SCXRD packing diagrams (solid state) .

  • Example : A 2-fluorophenyl analog showed planar pyrazolone rings in NMR (fast equilibrium) but non-planar geometry in SCXRD due to crystal packing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

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